molecular formula C18H21N3O B14294785 4-(4-Benzylpiperazin-1-yl)benzamide CAS No. 128263-67-2

4-(4-Benzylpiperazin-1-yl)benzamide

Cat. No.: B14294785
CAS No.: 128263-67-2
M. Wt: 295.4 g/mol
InChI Key: OVZMATVIZOMUGD-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzylpiperazine moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)benzamide typically involves the reaction of 4-benzylpiperazine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)benzamide stands out due to its unique combination of a benzylpiperazine moiety and a benzamide structure. This combination imparts distinct biological activities, making it a valuable compound for drug discovery and development .

Properties

CAS No.

128263-67-2

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)benzamide

InChI

InChI=1S/C18H21N3O/c19-18(22)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H2,19,22)

InChI Key

OVZMATVIZOMUGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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